2-(ADAMANTAN-1-YL)-N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}ACETAMIDE
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Overview
Description
2-(ADAMANTAN-1-YL)-N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}ACETAMIDE is a complex organic compound that features an adamantane core, a fluorophenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ADAMANTAN-1-YL)-N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivativeThe pyrazole ring is then constructed via a cyclization reaction, and the final product is obtained through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(ADAMANTAN-1-YL)-N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane core can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to modify the pyrazole ring or the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the adamantane core can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazole ring .
Scientific Research Applications
2-(ADAMANTAN-1-YL)-N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural features and biological activity.
Materials Science: The adamantane core provides rigidity and stability, making this compound useful in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in studies to understand the interaction of adamantane derivatives with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(ADAMANTAN-1-YL)-N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core and the fluorophenyl group contribute to the compound’s binding affinity and specificity. The pyrazole ring may interact with active sites or binding pockets, modulating the activity of the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-(ADAMANTAN-1-YL)-N-(4-FLUOROPHENYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE: This compound shares the adamantane and fluorophenyl groups but differs in the heterocyclic ring structure.
1,3-DISUBSTITUTED UREAS CONTAINING (ADAMANTAN-1-YL) (PHENYL)METHYL FRAGMENT: These compounds have similar adamantane and phenyl groups but differ in the functional groups attached to the adamantane core.
Uniqueness
The uniqueness of 2-(ADAMANTAN-1-YL)-N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}ACETAMIDE lies in its combination of structural features, including the adamantane core, the fluorophenyl group, and the pyrazole ring. This combination provides a unique set of chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H30FN3O |
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Molecular Weight |
395.5g/mol |
IUPAC Name |
2-(1-adamantyl)-N-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]acetamide |
InChI |
InChI=1S/C24H30FN3O/c1-15-23(16(2)28(27-15)14-17-3-5-21(25)6-4-17)26-22(29)13-24-10-18-7-19(11-24)9-20(8-18)12-24/h3-6,18-20H,7-14H2,1-2H3,(H,26,29) |
InChI Key |
JKFKXUBPMJGFRV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NC(=O)CC34CC5CC(C3)CC(C5)C4 |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NC(=O)CC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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